molecular formula C8H14O4 B6152485 2-methoxy-2-(oxan-4-yl)acetic acid CAS No. 1549532-11-7

2-methoxy-2-(oxan-4-yl)acetic acid

Cat. No.: B6152485
CAS No.: 1549532-11-7
M. Wt: 174.2
InChI Key:
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Description

2-Methoxy-2-(oxan-4-yl)acetic acid, also known as 2-methoxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol. This compound is characterized by its methoxy group (-OCH3) and oxan-4-yl group (tetrahydro-2H-pyran-4-yl), which are attached to the acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(oxan-4-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with tetrahydro-2H-pyran-4-ol (oxan-4-ol) as the starting material.

  • Oxidation: The hydroxyl group of oxan-4-ol is oxidized to form oxan-4-one (tetrahydro-2H-pyran-4-one).

  • Methylation: The oxan-4-one is then methylated using methanol in the presence of an acid catalyst to form 2-methoxy-2-(oxan-4-yl)ethanol.

  • Oxidation: The resulting 2-methoxy-2-(oxan-4-yl)ethanol is further oxidized to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The major products of reduction are alcohols or aldehydes.

  • Substitution: The major products of substitution reactions are halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)acetic acid has various scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methoxy-2-(oxan-4-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

2-Methoxy-2-(oxan-4-yl)acetic acid can be compared with other similar compounds, such as:

  • 2-Methoxy-2-(oxan-3-yl)acetic acid: This compound has a similar structure but with a different position of the methoxy group.

  • 2-Methoxy-2-(oxan-2-yl)acetic acid: This compound has a different ring structure compared to the oxan-4-yl group.

  • 2-Methoxy-2-(oxan-5-yl)acetic acid: This compound has a different position of the oxan ring.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1549532-11-7

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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